

Laboratory Synthesis of Petroselaidic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: Petroselaidic acid

Cat. No.: B3427432

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Abstract

Petroselaidic acid, the trans-isomer of petroselinic acid, is a monounsaturated fatty acid of interest in various research fields, including lipid metabolism and as a potential component in the development of novel therapeutics.[1][2] This document provides detailed application notes and experimental protocols for the laboratory synthesis of **petroselaidic acid**. Two primary synthetic routes are presented: the isomerization of the readily available cis-isomer, petroselinic acid, and a de novo synthesis involving the partial reduction of 6-octadecynoic acid. These protocols are intended to provide researchers with the necessary information to produce high-purity **petroselaidic acid** for experimental use.

Introduction

Petroselaidic acid, systematically named (E)-octadec-6-enoic acid, is the geometric isomer of petroselinic acid ((Z)-octadec-6-enoic acid).[3] While petroselinic acid is naturally abundant in the seed oils of plants from the Apiaceae family, such as parsley and coriander, **petroselaidic acid** is less common in nature.[3][4] The distinct spatial arrangement of the acyl chain in the trans configuration can lead to different physical properties and biological activities compared to its cis-counterpart, making it a valuable tool for research in lipidomics and drug discovery.

The synthesis of **petroselaidic acid** in a laboratory setting can be approached in two main ways. The most straightforward method involves the isomerization of the double bond in

petroselinic acid from the cis to the trans configuration. This can be achieved using various catalysts. An alternative approach is a multi-step chemical synthesis starting from smaller, commercially available precursors to first construct the corresponding alkyne, 6-octadecynoic acid, followed by a stereoselective partial reduction to yield the trans-alkene.

Data Presentation

Table 1: Physicochemical Properties of **Petroselaidic Acid**

Property	Value	Reference
IUPAC Name	(E)-Octadec-6-enoic acid	[5]
Common Names	Petroselaidic acid, trans-6-Octadecenoic acid	[6][7]
CAS Number	593-40-8	[7]
Molecular Formula	C ₁₈ H ₃₄ O ₂	[5][7]
Molar Mass	282.46 g/mol	[7]
Appearance	Crystalline solid	[6]
Purity (Commercially available)	≥98%	[6]

Table 2: Spectroscopic Data for **Petroselaidic Acid**

Technique	Key Data Points	Reference
¹³ C NMR	Spectra available in public databases	[8]
Mass Spectrometry (GC-MS)	Experimental data available in public databases	[8]

Experimental Protocols

Two distinct protocols for the synthesis of **petroselaidic acid** are detailed below.

Protocol 1: Isomerization of Petroselinic Acid using p-Toluenesulfinic Acid

This protocol is adapted from a general method for the cis-trans isomerization of unsaturated fatty acids.[9]

Materials:

- Petroselinic acid (high purity)
- p-Toluenesulfinic acid (catalyst)
- Anhydrous toluene (solvent)
- Hexane
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve petroselinic acid in anhydrous toluene.
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid to the solution.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the ratio of cis to trans isomers.
- **Workup:** Once the desired level of isomerization is achieved, cool the reaction mixture to room temperature. Dilute the mixture with hexane and transfer it to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the **petroselaidic acid**.
- **Characterization:** Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Synthesis via Partial Reduction of 6-Octadecynoic Acid

This protocol involves a two-step synthesis: the formation of the alkyne followed by its reduction.

Part A: Synthesis of 6-Octadecynoic Acid

This is a representative procedure for the synthesis of an acetylenic fatty acid.

Materials:

- 1-Dodecyne

- n-Butyllithium (in hexanes)
- 6-Bromohexanoic acid
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (1 M)
- Brine
- Anhydrous sodium sulfate

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Low-temperature thermometer
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Deprotonation of 1-Dodecyne: In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-dodecyne in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium via a dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.
- Alkylation: Dissolve 6-bromohexanoic acid in anhydrous THF and add it to the solution of the lithium acetylide. Allow the reaction to slowly warm to room temperature and stir overnight.

- Workup: Quench the reaction by adding 1 M hydrochloric acid. Extract the product with diethyl ether.
- Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Concentration and Purification: Remove the solvent under reduced pressure. Purify the resulting crude 6-octadecynoic acid by column chromatography or recrystallization.

Part B: Partial Reduction to **Petroselaidic Acid**

This procedure utilizes a dissolving metal reduction to achieve the desired trans-alkene.^{[3][4][6][7][10]}

Materials:

- 6-Octadecynoic acid
- Liquid ammonia
- Sodium metal
- Ammonium chloride (solid)
- Diethyl ether
- Hydrochloric acid (dilute)

Equipment:

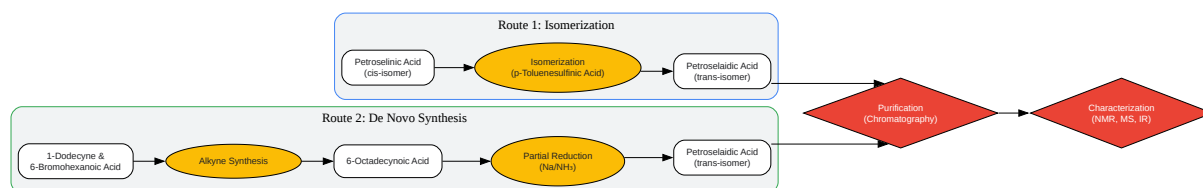
- Three-necked round-bottom flask
- Dry ice/acetone condenser
- Low-temperature thermometer
- Mechanical stirrer

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense ammonia gas at $-78\text{ }^{\circ}\text{C}$.
- **Dissolving Metal:** Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[3]
- **Alkyne Addition:** Dissolve the 6-octadecynoic acid in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.
- **Reaction:** Stir the reaction mixture for several hours, maintaining the temperature at or below the boiling point of ammonia ($-33\text{ }^{\circ}\text{C}$).
- **Quenching:** Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
- **Ammonia Evaporation:** Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- **Workup:** Add diethyl ether and dilute hydrochloric acid to the residue. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
- **Purification and Characterization:** Remove the solvent and purify the crude **petroselaidic acid** by column chromatography or recrystallization. Confirm the structure and stereochemistry by NMR and IR spectroscopy.

Mandatory Visualizations

Logical Workflow for the Synthesis of Petroselaidic Acid

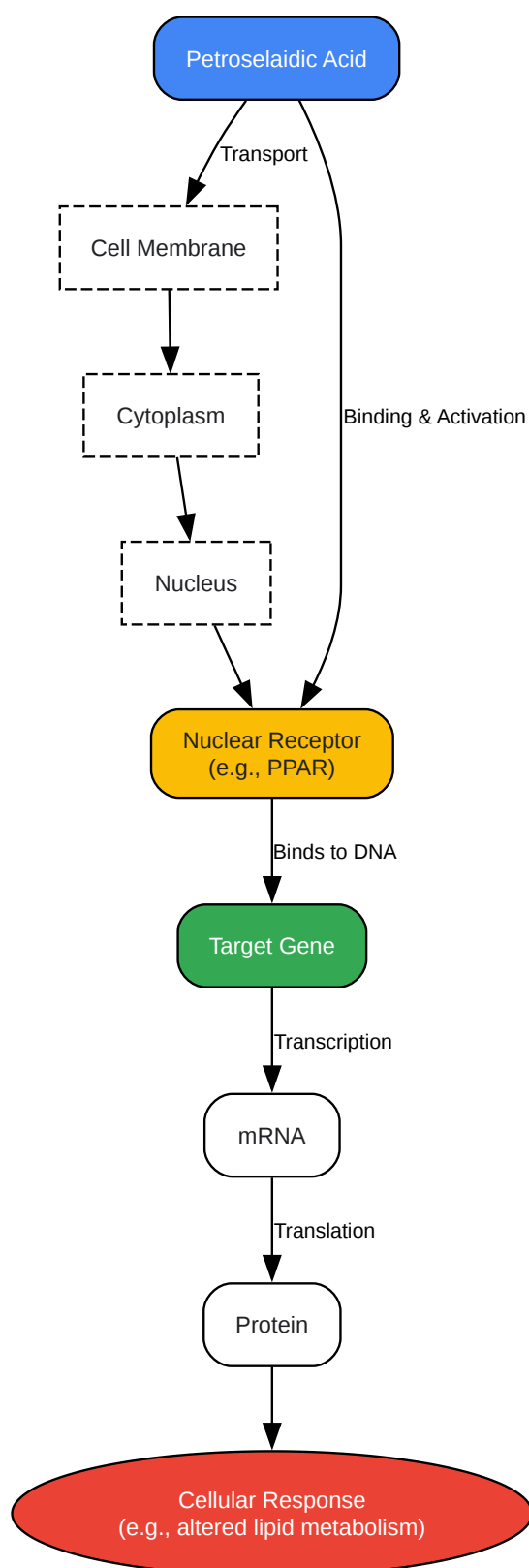


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Caption: Synthetic routes to **Petroselaidic Acid**.

Signaling Pathway (Illustrative Example of Fatty Acid Action)

While there is no "signaling pathway" for the chemical synthesis itself, the following diagram illustrates a simplified, representative pathway of how a fatty acid like **petroselaidic acid** might influence cellular signaling, for example, through nuclear receptors.



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Caption: Fatty acid influence on gene expression.

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